molecular formula C11H13NO3 B12889604 (R)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one

(R)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one

Cat. No.: B12889604
M. Wt: 207.23 g/mol
InChI Key: LAMZKQIFGILXDS-MVIFTORASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is a chiral oxazolidinone derivative This compound is of interest due to its unique structural features, which include a furan ring and an oxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Core: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Heck reaction, where a vinyl halide reacts with a furan derivative in the presence of a palladium catalyst.

    Chiral Resolution: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired ®-enantiomer is obtained.

Industrial Production Methods

Industrial production of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino alcohols and reduced oxazolidinones.

    Substitution: Substituted vinyl derivatives.

Scientific Research Applications

®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antibiotics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.

    4-Methyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one: A structurally similar compound with a methyl group instead of an ethyl group.

    4-Ethyl-4-(2-(thiophen-2-yl)vinyl)oxazolidin-2-one: A compound with a thiophene ring instead of a furan ring.

Uniqueness

®-4-Ethyl-4-(2-(furan-2-yl)vinyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both a furan ring and an oxazolidinone core

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(4R)-4-ethyl-4-[(E)-2-(furan-2-yl)ethenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-7H,2,8H2,1H3,(H,12,13)/b6-5+/t11-/m1/s1

InChI Key

LAMZKQIFGILXDS-MVIFTORASA-N

Isomeric SMILES

CC[C@]1(COC(=O)N1)/C=C/C2=CC=CO2

Canonical SMILES

CCC1(COC(=O)N1)C=CC2=CC=CO2

Origin of Product

United States

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